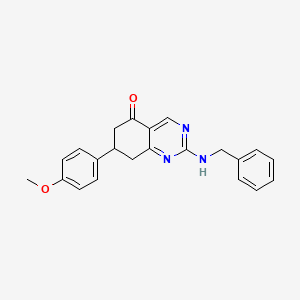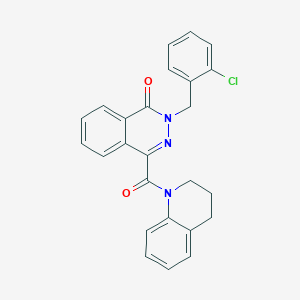![molecular formula C20H16ClNO2S B11469894 7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469894.png)
7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a thienopyridine core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of a chlorophenylmethoxy benzaldehyde with a thienopyridine derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of various substituted thienopyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has shown potential in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications .
Industry
Industrially, the compound is used in the development of new materials, including organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE: Another compound with a similar methoxyphenyl group but different core structure.
2-SUBSTITUTED THIOPHENE DERIVATIVES: These compounds share the thiophene ring but differ in their substitution patterns and biological activities.
Uniqueness
The uniqueness of 7-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its combination of a chlorophenyl group with a thienopyridine core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C20H16ClNO2S |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
7-[3-[(2-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16ClNO2S/c21-17-7-2-1-4-14(17)12-24-15-6-3-5-13(10-15)16-11-19(23)22-18-8-9-25-20(16)18/h1-10,16H,11-12H2,(H,22,23) |
InChI Key |
YUZRUGSTYTUUET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469816.png)
![1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11469820.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11469823.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenylacetyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11469833.png)
![13-(difluoromethyl)-11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11469837.png)
![(3E)-4-[(2-phenyl-1H-indol-4-yl)amino]pent-3-en-2-one](/img/structure/B11469850.png)
![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11469857.png)
![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11469864.png)


![3,4,5-triethoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11469871.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11469885.png)
![4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11469897.png)
